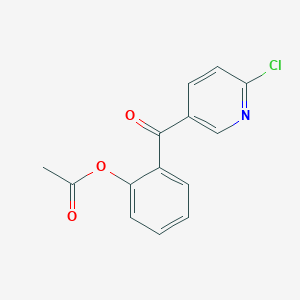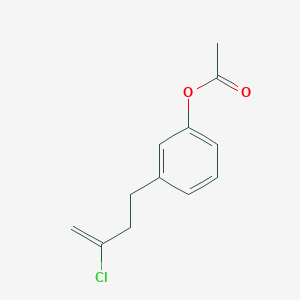
5-(2-Acetoxybenzoyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a carbonyl group (C=O) as part of the acetoxybenzoyl group, and a chlorine atom attached to the pyridine ring. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The acetoxy group could undergo hydrolysis to form a carboxylic acid and acetate. The benzoyl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the acetoxy group) could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Scientific Research Applications
Anticancer Activity
A study by Qiao et al. (2021) synthesized a series of novel complexes based on derivatives similar to "5-(2-Acetoxybenzoyl)-2-chloropyridine" and evaluated their in vitro cytotoxicities against various cancer cell lines. The study found that some of these complexes showed significant anticancer activities, especially against Hela cancer cells, indicating potential applications in cancer therapy (Qiao et al., 2021).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving compounds related to "this compound". One of the derivatives was found to be an efficient fluorescent probe for mercury ions, which could be useful for environmental monitoring and mercury ion detection (Shao et al., 2011).
Antiproliferative Agents
Al-Sanea et al. (2015) synthesized a series of phenylbipyridinylpyrazole derivatives, incorporating structural motifs similar to "this compound". These compounds were screened for their antiproliferative activity against over 60 tumor cell lines, showing broad-spectrum activity and highlighting their potential as therapeutic agents for cancer treatment (Al-Sanea et al., 2015).
Polymorphism in Pharmaceutical Compounds
Montis et al. (2012) investigated the polymorphism of ring-substituted 2-acetoxybenzoic acids, closely related to "this compound". The study identified polymorphic forms of the compounds, providing insights into their structural variations which could have implications for pharmaceutical applications and material science (Montis et al., 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids, have been synthesized with dipeptides based on 4-aminobutanoic acid and glycine . These conjugates were evaluated as potential neuroprotective agents , suggesting that 5-(2-Acetoxybenzoyl)-2-chloropyridine might also interact with similar biological targets.
Mode of Action
It’s known that compounds containing the 2-acetoxybenzoyl subunit have superior antiplatelet activity . This suggests that this compound might interact with its targets, leading to changes that could potentially inhibit platelet aggregation.
Biochemical Pathways
It’s known that similar compounds inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that this compound might affect similar pathways, leading to downstream effects such as the prevention of thrombotic events.
Result of Action
It’s known that similar compounds have shown potential as neuroprotective agents and inhibitors of platelet aggregation . This suggests that this compound might have similar effects.
Action Environment
It’s known that the synthesis of similar compounds involves careful temperature control , suggesting that the action of this compound might also be influenced by environmental conditions such as temperature.
Future Directions
Biochemical Analysis
Biochemical Properties
5-(2-Acetoxybenzoyl)-2-chloropyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as sphingosine kinase-1, which is involved in the synthesis of sphingosine-1-phosphate, a key signaling molecule in cellular processes . The interaction between this compound and sphingosine kinase-1 results in the inhibition of the enzyme’s activity, thereby affecting the levels of sphingosine-1-phosphate and subsequent cellular signaling pathways.
In addition to enzymes, this compound also interacts with various proteins and other biomolecules. For instance, it has been reported to bind to the PD-L1 molecule, a cell surface receptor involved in immune regulation . This binding interaction can modulate immune responses by blocking the interaction between PD-L1 and its ligand, thereby influencing immune cell activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways . For example, the inhibition of sphingosine kinase-1 by this compound leads to reduced levels of sphingosine-1-phosphate, which in turn affects cell survival and proliferation signals.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding interactions. For instance, the compound binds to the active site of sphingosine kinase-1, preventing the enzyme from catalyzing the conversion of sphingosine to sphingosine-1-phosphate . This inhibition disrupts the downstream signaling pathways that rely on sphingosine-1-phosphate as a signaling molecule.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . This degradation can affect the compound’s potency and efficacy in biochemical assays and cellular experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary based on the administered dosage. At lower doses, the compound has been shown to exert beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have distinct biochemical properties and contribute to the overall effects of the compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications . For example, the presence of acetoxybenzoyl and chloropyridine groups may influence the compound’s localization to the endoplasmic reticulum or other organelles involved in protein synthesis and folding.
Properties
IUPAC Name |
[2-(6-chloropyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQDEOKLMNDIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642179 |
Source


|
| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-44-2 |
Source


|
| Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
